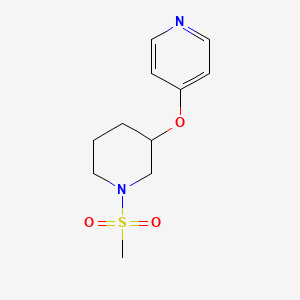

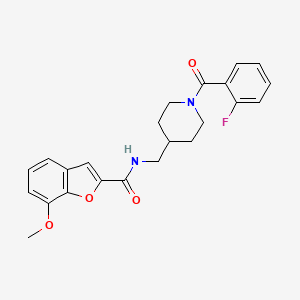

![molecular formula C24H25N3O4 B3007628 N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 893982-27-9](/img/structure/B3007628.png)

N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(3-trifluoroacetyl-indol-7-yl) acetamides involved a Beckmann rearrangement followed by trifluoroacetylation, yielding compounds with potential antiplasmodial properties . Another study reported the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with an overall yield of 77%, highlighting improvements in reduction, acetylation, and ethylation methods . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization of the crude product .

Molecular Structure Analysis

The molecular structures of the synthesized acetamides were elucidated using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system, with intermolecular hydrogen bonds contributing to the stability of the structure . In another study, the molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide was found to be similar to other closely related acetanilides, with molecules linked through N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives were diverse and included Beckmann rearrangement, acetylation, ethylation, and condensation reactions. The reaction conditions were optimized to improve yields and purity, as seen in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, where potassium hydroxide and bromoethane were used for ethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using techniques such as high-performance liquid chromatography (HPLC), which was used to determine 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation . Quantum chemical and natural bond orbital investigations provided insights into the structural, thermodynamical, and vibrational characteristics of compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide .

Case Studies and Applications

Several of the synthesized acetamide derivatives were evaluated for their biological activities. For instance, some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms . The antiplasmodial activity of N-(3-trifluoroacetyl-indol-7-yl) acetamides was assessed against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with molecular docking studies suggesting a mode of action against the parasite lactate dehydrogenase .

Applications De Recherche Scientifique

Cannabinoid Receptor Ligand

- N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is explored in the synthesis of indol-3-yl-oxoacetamides, which are potent and selective ligands for cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).

Antimicrobial Agents

- This compound is involved in the synthesis of indol-3-yl acetamides, demonstrating antimicrobial activity against various bacteria and fungal strains, including Staphylococcus aureus and Candida albicans (Almutairi et al., 2018).

Anti-inflammatory Activity

- Research includes the synthesis of indolyl and naphthyl compounds with this moiety, showing potential as leukotriene B4 receptor antagonists with anti-inflammatory effects (Chan et al., 1996).

Synthesis Improvement

- Studies on improving the synthesis methods of related compounds, including N-(3-acetylphenyl) acetamide derivatives, with applications in scale-up production (Fenga, 2007).

Potential Antiplasmodial Properties

- The compound has been utilized in the synthesis of novel acetamides evaluated for in vitro antiplasmodial properties, showing potential activity against Plasmodium falciparum (Mphahlele et al., 2017).

Antioxidant Properties

- It's used in synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives with notable antioxidant activity (Gopi & Dhanaraju, 2020).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-4-26(5-2)22(29)15-27-14-20(19-11-6-7-12-21(19)27)23(30)24(31)25-18-10-8-9-17(13-18)16(3)28/h6-14H,4-5,15H2,1-3H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGNNCJQLPXNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

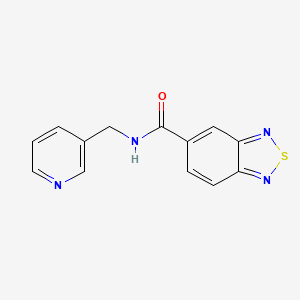

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

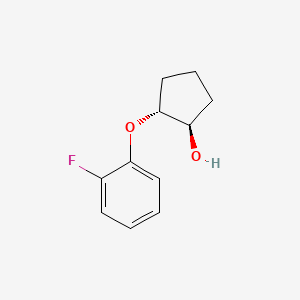

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)

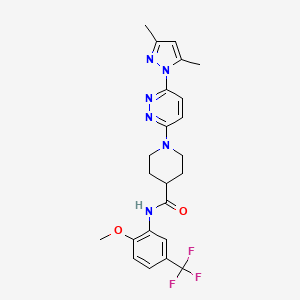

![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)

![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)